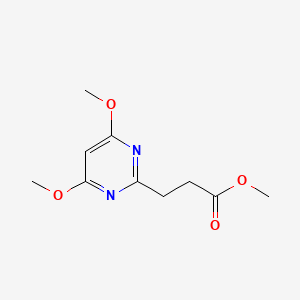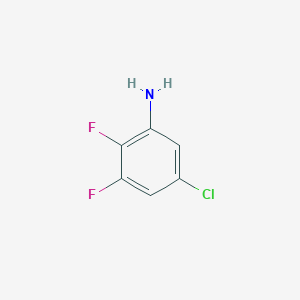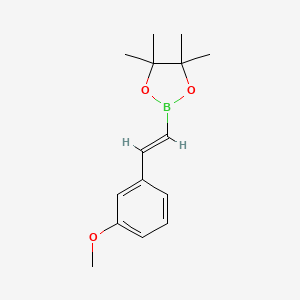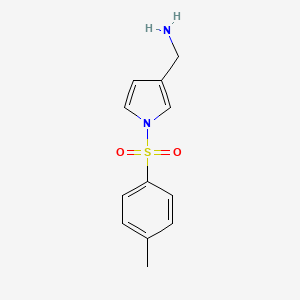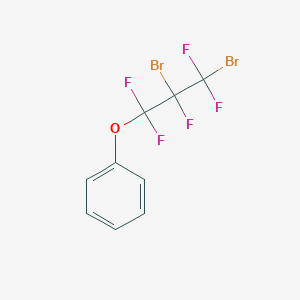
(2,3-Dibromopentafluoropropoxy)benzene
Übersicht
Beschreibung
(2,3-Dibromopentafluoropropoxy)benzene, commonly referred to as DBPFPB, is a halogenated aromatic compound with a unique structure. It is composed of two bromine atoms, three fluorine atoms, and one propoxy group connected to a benzene ring. DBPFPB has been studied for its potential applications in scientific research, particularly in the field of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Fluorescence Applications
- Dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes exhibit UV fluorescence and violet light emission in cyclohexane, indicating potential use in fluorescence and photoluminescence applications. The quantum yields in neat and doped polymer films suggest these compounds are efficient emitters, with potential use in optical and display technologies (Shimizu, Takeda, Higashi, & Hiyama, 2011).
Supramolecular Chemistry and Polymer Processing
- Benzene-1,3,5-tricarboxamide (BTA) is another example of a benzene derivative with broad applications in nanotechnology, polymer processing, and biomedical applications. BTAs self-assemble into nanometer-sized structures stabilized by hydrogen bonding, highlighting the versatility of benzene derivatives in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Synthesis of Novel Organic Compounds
- Research has been conducted on the synthesis of various organic compounds like 2,3-dihydrobenzo[1,4]dioxine derivatives, indicating the role of benzene derivatives in synthesizing structurally unique compounds for potential applications in organic chemistry and materials science (Gabriele et al., 2006).
Luminescent Materials and Imaging Applications
- Single Benzene Green Fluorophore demonstrates high fluorescence emission and photostability. It's solid-state emissive, water-soluble, and independent of solvent and pH. Its quantum yields suggest its suitability in luminescent materials for imaging applications and displays (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Antioxidant Activity and Cytotoxicity Evaluation
- Benzene-fluorinated quinolinones were synthesized and evaluated for photofluorescent properties, antioxidant activity, and cytotoxicity. The benzo-perfluorinated derivatives showed enhanced cytotoxic effects against tumor cells, suggesting potential in biomedical research (Politanskaya et al., 2016).
Photocatalytic Applications
- Visible-light-induced photocatalytic oxygenation of benzene by certain compounds like 2,3-dichloro-5,6-dicyano-p-benzoquinone under specific conditions demonstrates the potential of benzene derivatives in photocatalytic applications and environmental chemistry (Ohkubo, Fujimoto, & Fukuzumi, 2013).
Eigenschaften
IUPAC Name |
(2,3-dibromo-1,1,2,3,3-pentafluoropropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F5O/c10-7(12,8(11,13)14)9(15,16)17-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJBNNMFIHYLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(C(F)(F)Br)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dibromopentafluoropropoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



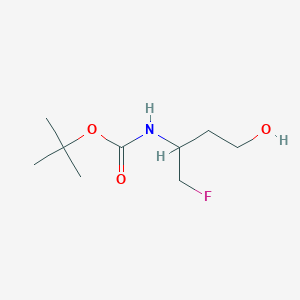
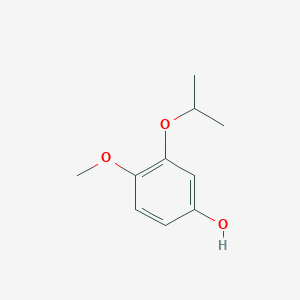
![2-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3043442.png)
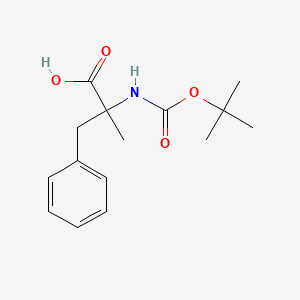
![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B3043446.png)
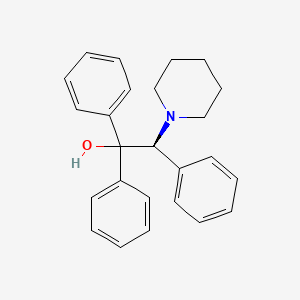
![4-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylaniline](/img/structure/B3043448.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine](/img/structure/B3043451.png)
